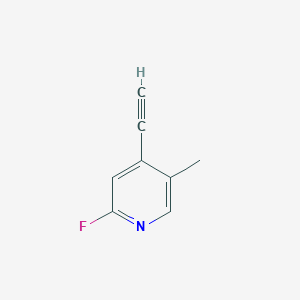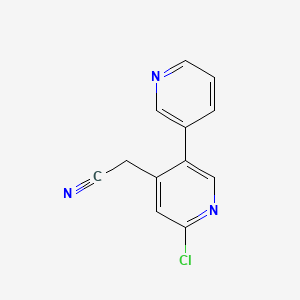
2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of two pyridine rings, one of which is substituted with a chlorine atom and an acetonitrile group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile typically involves the reaction of 2-chloro-5-bromopyridine with 4-pyridineacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling of the two pyridine rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Further studies are needed to elucidate the exact pathways and molecular interactions involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chloro-5-trifluoromethylpyridin-2-yl)acetonitrile
- 2-(4-Chloro-pyridin-2-yl)methanol
- 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
Uniqueness
2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile is unique due to its dual pyridine ring structure and the presence of both a chlorine atom and an acetonitrile group. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .
Eigenschaften
Molekularformel |
C12H8ClN3 |
|---|---|
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
2-(2-chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C12H8ClN3/c13-12-6-9(3-4-14)11(8-16-12)10-2-1-5-15-7-10/h1-2,5-8H,3H2 |
InChI-Schlüssel |
VXVAMNXWSDLKQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2CC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






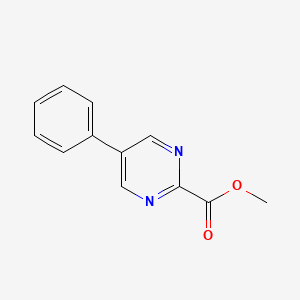
![1-Amino-4-[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13127820.png)


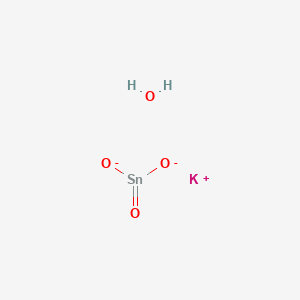


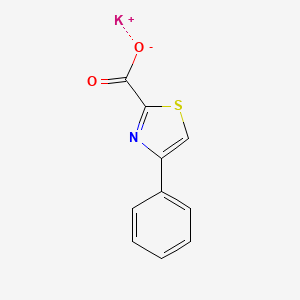
![Pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13127856.png)
